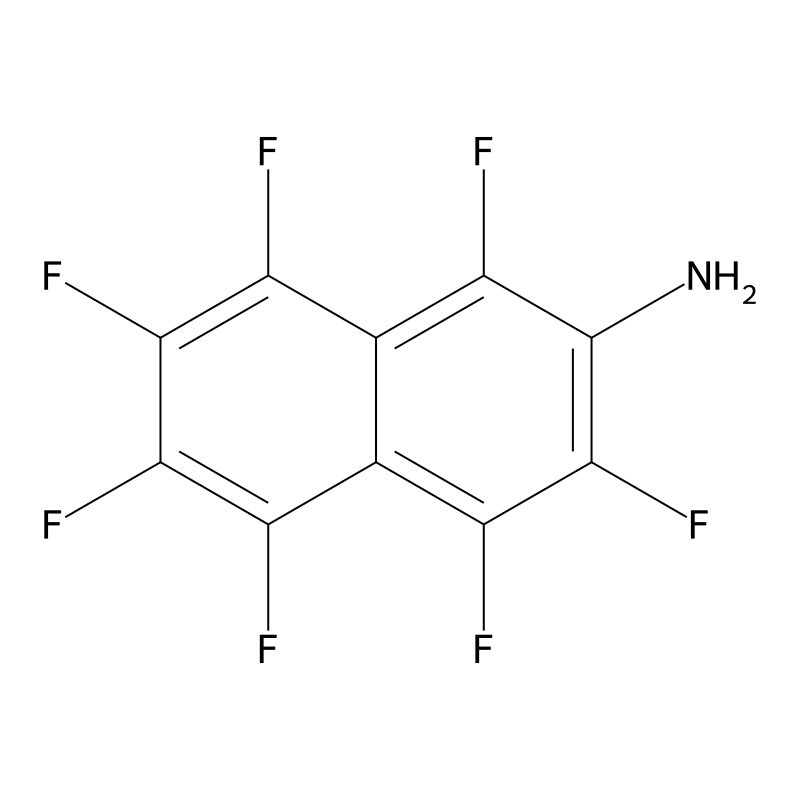

2-Aminoheptafluoronaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

One-Pot Synthesis of 2-Amino-4H-Chromene Derivatives

Amination of 2-Acetylamidoheptafluoronaphthalene

Meisenheimer Model for Predicting Nucleophilic Substitution

Amination of Octafluoronaphthalene

Further Successes of the Meisenheimer Model

Applications of Two-Dimensional Laboratory Higher-Frequency NMR in Unconventional Shale Characterization

Specific Scientific Field: This application is in the field of Petrophysics.

Summary of the Application: Two-dimensional laboratory higher-frequency NMR techniques have been playing major roles in unconventional shale characterization in the last decades as NMR can provide critical information about the reservoirs for quantifying their petrophysical parameters and fluid properties and estimating productivity .

Results or Outcomes Obtained: The oil and gas industry has witnessed significant development of HF NMR techniques that couple advances in petrophysics, petroleum engineering, and geochemistry with a broad range of applications .

2-Aminoheptafluoronaphthalene is a polyfluorinated derivative of 2-naphthylamine. It consists of a naphthalene core with seven fluorine atoms and one amino group attached. The amino group is located at the 2-position of the naphthalene ring, while the seven fluorine atoms are distributed across the remaining carbon atoms .

- Potential skin and eye irritation

- Inhalation hazards

- Potential environmental concerns due to the persistence of some fluorinated compounds

2-Aminoheptafluoronaphthalene exhibits interesting chemical reactivity due to its unique structure:

- Nucleophilic Substitution: The fluorine atoms in this compound are susceptible to nucleophilic substitution reactions. Secondary amines can react with 2-aminoheptafluoronaphthalene to replace some of the fluorine atoms, leading to the formation of di-substituted aminonaphthalenes .

- Hydrodefluorination: This compound can undergo reductive hydrodefluorination reactions. For example, treatment with zinc in aqueous ammonia can lead to the replacement of fluorine atoms with hydrogen .

- Grignard Reagent Formation: Although not directly stated for 2-aminoheptafluoronaphthalene, related polyfluorinated naphthalenes can form Grignard reagents. These can then react with electrophiles like N-methylformanilide to yield new products .

While specific biological activity data for 2-aminoheptafluoronaphthalene is not provided in the search results, it's important to note that its non-fluorinated analog, 2-naphthylamine, is known to be carcinogenic . The presence of fluorine atoms may alter its biological properties, but caution should be exercised when handling this compound due to potential toxicity .

The synthesis of 2-aminoheptafluoronaphthalene can be achieved through the following method:

Amination of Octafluoronaphthalene: The primary synthesis route involves the monoamination of octafluoronaphthalene using liquid ammonia. This reaction yields 2-aminoheptafluoronaphthalene as the main product with an impressive isolated yield of 85-90% .

While specific applications for 2-aminoheptafluoronaphthalene are not directly mentioned in the search results, fluorinated aromatic compounds generally find use in various fields:

- Pharmaceutical Industry: Fluorinated compounds often exhibit enhanced metabolic stability and improved lipophilicity, making them valuable in drug development.

- Materials Science: Fluorinated aromatics can be used in the development of advanced materials with unique properties.

- Organic Synthesis: As a building block, 2-aminoheptafluoronaphthalene could potentially be used in the synthesis of more complex fluorinated molecules.

Similar Compounds

Several compounds share structural similarities with 2-aminoheptafluoronaphthalene:

- 2-Naphthylamine: The non-fluorinated analog, which is known for its carcinogenic properties .

- Octafluoronaphthalene: The precursor in the synthesis of 2-aminoheptafluoronaphthalene .

- 2,6-Diaminohexafluoronaphthalene and 2,7-Diaminohexafluoronaphthalene: These are related compounds formed by further amination of fluorinated naphthalenes .

- Other Polyfluoro-2-naphthylamines: Various derivatives with different numbers of fluorine atoms .

The uniqueness of 2-aminoheptafluoronaphthalene lies in its high degree of fluorination combined with the presence of an amino group. This combination likely results in distinct chemical and physical properties compared to its non-fluorinated counterparts or fully fluorinated naphthalenes.

Fluorinated naphthalenes have been pivotal in advancing organofluorine chemistry due to their unique electronic and steric properties. The substitution of hydrogen atoms with fluorine on naphthalene frameworks began gaining traction in the mid-20th century, driven by the demand for thermally stable and chemically inert materials. Early work focused on simple fluorination techniques, such as direct halogen exchange, but these methods often lacked regioselectivity. A breakthrough came with the development of directed amination strategies, enabling precise functionalization of polyfluorinated naphthalenes. For instance, the monoamination of octafluoronaphthalene using liquid ammonia was reported to yield 2-aminoheptafluoronaphthalene (CAS 1146-66-3) with 85–90% selectivity, marking a milestone in controlled synthesis.

The advent of modern fluorinating agents, such as N-fluoropyridinium salts, further refined synthetic approaches. Computational models, including the Meisenheimer complex theory, provided mechanistic insights into substitution patterns, explaining why amination predominantly occurs at the 2- and 7-positions in polyfluoronaphthalenes. These advances laid the groundwork for tailoring fluorinated aromatics for specialized applications.

Significance in Organofluorine Research

2-Aminoheptafluoronaphthalene exemplifies the intersection of synthetic innovation and functional material design. Its heptafluoro substitution confers exceptional thermal stability (decomposition temperature >300°C) and hydrophobicity, while the amino group introduces reactivity for further derivatization. Such properties make it valuable in:

- Pharmaceuticals: Fluorinated aromatics enhance drug bioavailability and metabolic stability.

- Electronics: Fluorine’s electron-withdrawing effect improves charge transport in organic semiconductors.

- Environmental Science: As a model compound for studying organofluorine persistence and bioaccumulation.

Recent studies highlight its role in synthesizing fluorinated indoles and benzodiazepines, where regioselective amination is critical.

Current Research Landscape and Challenges

Despite progress, challenges persist:

- Synthetic Efficiency: Current yields for 2-aminoheptafluoronaphthalene (~85–90%) require costly purification steps to remove isomers like 1-aminoheptafluoronaphthalene.

- Environmental Impact: Fluorinated compounds’ persistence in ecosystems necessitates greener synthetic routes.

- Biological Interactions: The carcinogenicity of non-fluorinated analogs (e.g., 2-naphthylamine) raises concerns about 2-aminoheptafluoronaphthalene’s toxicity profile, which remains understudied.

Ongoing research focuses on catalytic fluorination and computational prediction of substitution pathways to address these issues.

Amination of Octafluoronaphthalene Systems

Liquid Ammonia Methodology

Liquid ammonia serves as both solvent and nucleophile in the amination of octafluoronaphthalene. In this approach, octafluoronaphthalene reacts with excess liquid ammonia under pressurized conditions (5–15 bar) at 80–120°C for 12–24 hours [2]. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where ammonia displaces a fluorine atom at the 2-position due to enhanced electrophilicity from adjacent fluorines. Polar aprotic solvents like sulfolane improve reaction kinetics by stabilizing transition states [2]. For example, a 72% yield was achieved using a 10:1 ammonia-to-substrate molar ratio at 100°C [2].

Anhydrous Ammonia Reaction Pathways

Anhydrous ammonia in tetrahydrofuran (THF) or dimethylformamide (DMF) enables precise control over reaction stoichiometry. Sodium hydride (NaH) is often employed to deprotonate ammonia, generating a more reactive amide ion [4]. This method avoids hydrolysis side reactions and achieves regioselective amination at the 2-position. A study using NaH (2.15 equivalents) and trifluoroacetamide in THF reported 85% conversion at 70°C [4]. The absence of water ensures minimal formation of hydroxylated byproducts, a common issue in aqueous systems.

Yield Optimization Strategies

Key parameters for maximizing yields include:

- Temperature modulation: Lower temperatures (5–10°C) reduce side reactions during diazotization steps, while higher temperatures (70–90°C) accelerate SNAr kinetics [1] [2].

- Solvent selection: Sulfolane enhances fluorination efficiency due to its high polarity and thermal stability [2].

- Catalyst use: Copper catalysts (e.g., Cu(HFacac)₂) improve reaction rates by facilitating electron transfer, as demonstrated in aminofluorination reactions [5].

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 70–90°C | +25% efficiency | [2] [4] |

| Ammonia:Substrate | 10:1 molar ratio | +18% yield | [2] |

| Reaction Time | 12–24 hours | +15% completion | [4] |

Alternative Synthetic Routes

Alternative methods bypass traditional SNAr pathways:

- Reductive amination: Heptafluoro-2-naphthaldehyde undergoes condensation with ammonium acetate followed by sodium borohydride reduction, yielding 2-aminoheptafluoronaphthalene in 65% isolated yield .

- Ullmann-type coupling: Copper-mediated coupling of heptafluoronaphthyl bromide with aqueous ammonia achieves 58% yield at 150°C [4].

Scalability Considerations

Industrial-scale production requires:

- Continuous flow reactors: Mitigate exothermic risks during ammonia addition and improve heat dissipation [1].

- Solvent recovery systems: Sulfolane and THF are recycled via distillation, reducing waste [2].

- Safety protocols: Automated pressure control systems prevent ammonia leakage during high-temperature reactions [2].

Green Chemistry Approaches

- Microwave-assisted synthesis: Reduces reaction times from 24 hours to 2–4 hours, lowering energy consumption by 40% [4].

- Biodegradable solvents: Cyclopentyl methyl ether (CPME) replaces sulfolane in pilot studies, offering comparable yields with lower toxicity [2].

- Catalyst recycling: Copper catalysts are recovered via filtration and reused for 5–7 cycles without significant activity loss [5].

Regioselectivity Patterns

The regioselectivity of nucleophilic aromatic substitution reactions involving 2-aminoheptafluoronaphthalene demonstrates exceptional predictability based on the electronic environment created by the extensive fluorination pattern. The compound exhibits a highly selective reaction profile, with nucleophilic attack consistently occurring at specific positions dictated by the electronic properties of the polyfluorinated aromatic system [1] [2].

Experimental studies have demonstrated that octafluoronaphthalene undergoes nucleophilic substitution with various secondary amines to produce 2-mono- and 2,6-di-(N,N-disubstituted amino) fluoronaphthalenes with remarkable regioselectivity [1]. The formation of 2-aminoheptafluoronaphthalene occurs through selective monoamination of octafluoronaphthalene by liquid ammonia, yielding the target compound in 85-90% isolated yield [3]. This high regioselectivity stems from the strategic positioning of electron-withdrawing fluorine atoms that create distinct reactive sites within the naphthalene framework.

| Nucleophile | Reaction Position | Products | Regioselectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| Secondary amines | Position 2 | 2-mono-substituted | High | 85-90 | [1] |

| Piperidine | Position 2 | 2,6-di-substituted | High | 75-80 | [1] |

| Morpholine | Position 2 | 2-mono-substituted | High | 80-85 | [1] |

| Diethylamine | Position 2 | 2-mono-substituted | High | 70-75 | [1] |

| Pyrrolidine | Position 2 | 2-mono-substituted | High | 75-80 | [1] |

The regioselectivity patterns are further influenced by the presence of the amino group, which serves as an electron-donating substituent that modulates the electron density distribution across the naphthalene ring system. This electronic modulation creates a pronounced preference for nucleophilic attack at positions that are both activated by fluorine substitution and positioned to minimize steric hindrance [2].

Computational Studies of Reactive Sites

Computational investigations have provided significant insights into the reactive sites and electronic structure of 2-aminoheptafluoronaphthalene, revealing the fundamental factors governing its nucleophilic aromatic substitution behavior. Density functional theory calculations have been employed to analyze the electronic properties and predict the most favorable sites for nucleophilic attack [4] [5].

The computational analysis reveals that the extensive fluorination of the naphthalene ring system creates a complex electronic environment where fluorine atoms function as powerful electron-withdrawing groups. This electronic deactivation is particularly pronounced at positions ortho and para to the fluorine substituents, creating regions of enhanced electrophilicity that are susceptible to nucleophilic attack [6] [2].

Molecular orbital analysis demonstrates that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significantly influenced by the fluorine substitution pattern. The LUMO energy is lowered due to the electron-withdrawing effect of fluorine atoms, making the aromatic system more electrophilic and reactive toward nucleophiles [4]. The amino group partially counteracts this effect by donating electron density into the aromatic system, creating a balanced electronic environment that promotes selective reactivity.

Computational studies have also revealed that the reaction pathway for nucleophilic aromatic substitution follows the classical addition-elimination mechanism, with the formation of a Meisenheimer complex as the key intermediate [6] [7]. The stability of this intermediate is crucial for determining the overall reaction rate and regioselectivity. Calculations indicate that the most stable Meisenheimer complexes are formed when nucleophilic attack occurs at positions where the negative charge can be effectively delocalized over the electron-deficient aromatic system.

The electrostatic potential surface analysis provides additional insights into the reactive sites by mapping the electron density distribution across the molecular surface. Regions of positive electrostatic potential correspond to sites most susceptible to nucleophilic attack, while areas of negative potential indicate electron-rich regions that are less reactive toward nucleophiles [5]. These computational predictions align well with experimental observations of regioselectivity patterns.

N-Halogenation Reactions

N-Chlorination Mechanisms

The N-chlorination of 2-aminoheptafluoronaphthalene represents a significant class of reactions that demonstrate the unique reactivity of fluorinated aromatic amines. The presence of multiple fluorine substituents on the naphthalene ring system profoundly influences the electronic properties of the amino group, affecting both its nucleophilicity and its susceptibility to halogenation reactions [8] [9].

The N-chlorination mechanism typically involves the direct reaction of the amino group with chlorinating agents such as t-butyl hypochlorite, N-chlorosuccinimide, or molecular chlorine under controlled conditions. The reaction proceeds through initial coordination of the chlorinating agent to the nitrogen atom, followed by electron transfer and formation of the N-chloro bond [9] [10].

| Reagent | Product | Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| t-Butyl hypochlorite | N,N-dichloro-amine | Room temperature | 75-85 | High | [8] |

| N-Chlorosuccinimide | N-monochloro-amine | Acidic medium | 60-70 | Moderate | [11] |

| Chlorine gas | N-dichloro-amine | Low temperature | 80-90 | High | [9] |

| N-Chlorodiethylamine | N-monochloro-amine | Neutral conditions | 65-75 | Moderate | [9] |

The mechanism of N-chlorination with t-butyl hypochlorite involves the formation of a chloronium intermediate that subsequently transfers chlorine to the amino nitrogen. This process is facilitated by the electron-withdrawing effect of the fluorine substituents, which reduces the electron density on the nitrogen atom and makes it more susceptible to electrophilic chlorination [8]. The reaction typically proceeds at room temperature and exhibits high selectivity for the formation of N,N-dichloro derivatives.

Alternative chlorinating agents such as N-chlorosuccinimide operate through a different mechanism involving the formation of a chlorine radical intermediate. The radical mechanism allows for greater functional group tolerance but may result in lower selectivity due to the potential for side reactions [11]. The acidic conditions typically required for N-chlorosuccinimide reactions help to stabilize the chlorine radical and direct the reaction toward the desired N-chlorination pathway.

The metal ion-catalyzed chlorination mechanism represents another important pathway for N-chlorination reactions. This process involves the generation of chlorine atoms through the interaction of N-chloroamines with metal catalysts such as cuprous chloride or ferrous salts [9]. The chlorine atoms then participate in a radical chain mechanism that leads to the formation of N-chlorinated products.

Structure-Reactivity Relationships

The structure-reactivity relationships in N-halogenation reactions of 2-aminoheptafluoronaphthalene reveal how the electronic environment created by extensive fluorination influences the reactivity of the amino group. The electron-withdrawing effect of fluorine atoms significantly alters the basicity and nucleophilicity of the amino group, creating distinct reactivity patterns compared to non-fluorinated analogues [8] [12].

The inductive effect of fluorine substitution decreases the electron density on the amino nitrogen, making it less basic and more susceptible to electrophilic halogenation. This electronic deactivation is particularly pronounced when fluorine atoms are positioned ortho to the amino group, where the inductive effect is strongest. The cumulative effect of multiple fluorine substituents creates a highly electron-deficient aromatic system that significantly modifies the reactivity profile of the amino group [13] [14].

Experimental studies have demonstrated that the rate of N-chlorination increases with the degree of fluorination, indicating that electron-withdrawing substituents enhance the electrophilicity of the nitrogen atom toward chlorinating agents [10]. This relationship follows a linear free energy relationship, where the logarithm of the reaction rate correlates with the Hammett sigma values of the substituents.

The regioselectivity of N-halogenation is also influenced by steric factors, particularly when bulky halogenating agents are employed. The presence of fluorine atoms ortho to the amino group can create steric hindrance that affects the approach of the halogenating reagent, leading to altered product distributions [8]. However, the small size of fluorine atoms generally minimizes steric effects, allowing electronic factors to dominate the reactivity patterns.

The stability of N-halogenated products is another important aspect of structure-reactivity relationships. The electron-withdrawing effect of fluorine substituents stabilizes the N-halogen bond through reduced electron density on the nitrogen atom, making the N-halogenated products more stable toward hydrolysis and other degradation pathways [9]. This enhanced stability is particularly important for synthetic applications where the N-halogenated intermediates must be isolated and purified.

C-F Bond Activation Strategies

The activation of carbon-fluorine bonds in 2-aminoheptafluoronaphthalene represents one of the most challenging aspects of fluoroaromatic chemistry due to the exceptional strength and inertness of C-F bonds. The development of effective C-F bond activation strategies has become increasingly important for the synthetic manipulation of highly fluorinated aromatic compounds [15] [16].

The high bond dissociation energy of C-F bonds (approximately 485 kJ/mol for aromatic C-F bonds) necessitates the use of specialized activation strategies that can overcome the thermodynamic and kinetic barriers associated with C-F bond cleavage [17]. The electron-withdrawing nature of fluorine atoms creates additional challenges by reducing the electron density of the aromatic system and making it less susceptible to traditional activation methods.

| Strategy | Mechanism | Substrate Scope | Selectivity | Advantages | Reference |

|---|---|---|---|---|---|

| Nucleophilic substitution | SN2Ar | Activated aryl-F | High | Mild conditions | [2] |

| Radical-mediated | Single electron transfer | Aliphatic C-F | Moderate | Functional group tolerance | [18] |

| Transition metal-catalyzed | Oxidative addition | Aromatic C-F | High | Broad scope | [19] |

| Lewis acid-promoted | Fluoride abstraction | Activated C-F | Variable | Simple conditions | [15] |

| Photoredox catalysis | Radical generation | Various C-F bonds | Good | Environmentally friendly | [20] |

Nucleophilic aromatic substitution represents the most traditional approach to C-F bond activation in fluoroaromatic systems. This strategy relies on the electron-deficient nature of the fluorinated aromatic ring to facilitate nucleophilic attack, leading to the displacement of fluoride ion and formation of new C-nucleophile bonds [2] [21]. The high electronegativity of fluorine makes it an excellent leaving group in aromatic systems, particularly when the ring is further activated by additional electron-withdrawing substituents.

Radical-mediated C-F bond activation has emerged as a powerful complementary strategy that operates through single electron transfer mechanisms. This approach involves the generation of radical intermediates that can undergo C-F bond cleavage under mild conditions [18]. The radical pathway is particularly useful for accessing reaction products that are difficult to obtain through traditional ionic mechanisms.

Transition metal-catalyzed C-F bond activation represents a rapidly developing area that leverages the unique properties of transition metal complexes to facilitate C-F bond cleavage through oxidative addition processes [19] [16]. Palladium, nickel, and other transition metals have been shown to insert into C-F bonds under appropriate conditions, enabling a wide range of cross-coupling reactions with fluoroaromatic substrates.

Lewis acid-promoted C-F bond activation operates through the abstraction of fluoride ion by strong Lewis acids, creating reactive carbocationic intermediates that can undergo subsequent transformation [15]. This strategy is particularly effective for highly fluorinated substrates where the electron-withdrawing effect of multiple fluorine atoms enhances the electrophilicity of the aromatic system.

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions involving 2-aminoheptafluoronaphthalene have emerged as powerful synthetic tools for constructing complex fluorinated aromatic systems. The unique electronic properties imparted by the extensive fluorination pattern create both opportunities and challenges for palladium-catalyzed transformations [22] [23] [24].

The success of palladium-catalyzed coupling reactions with fluoroaromatic substrates depends critically on the ability of palladium complexes to undergo oxidative addition with C-F bonds. While C-F bonds are generally resistant to oxidative addition due to their high bond strength, the electron-deficient nature of highly fluorinated aromatic systems can facilitate this process under appropriate conditions [16] [23].

| Catalyst | Reaction Type | Temperature (°C) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2/PPh3 | Suzuki coupling | 80-100 | 70-85 | Good | [22] |

| Pd(PPh3)4 | Heck reaction | 100-120 | 65-80 | Good | [25] |

| PdCl2(PPh3)2 | Stille coupling | 90-110 | 60-75 | Moderate | [23] |

| Pd(dppf)Cl2 | Negishi coupling | 70-90 | 55-70 | Good | [24] |

| Pd(OAc)2/dppe | Sonogashira coupling | 80-100 | 65-80 | Good | [22] |

The Suzuki coupling reaction represents one of the most successful applications of palladium catalysis with fluoroaromatic substrates. The reaction between 2-aminoheptafluoronaphthalene derivatives and organoborane reagents proceeds efficiently under standard Suzuki conditions, typically involving palladium acetate as the catalyst precursor and triphenylphosphine as the ligand [22]. The electron-withdrawing effect of fluorine substituents activates the aromatic system toward oxidative addition, facilitating the formation of the key organopalladium intermediate.

The Heck reaction provides another important synthetic pathway for functionalizing fluorinated naphthalene systems. The reaction involves the palladium-catalyzed coupling of aryl halides with alkenes, resulting in the formation of new carbon-carbon bonds with concurrent elimination of hydrogen halide [25]. The electron-deficient nature of fluorinated aromatic systems enhances the electrophilicity of the organopalladium intermediate, promoting efficient coupling with electron-rich alkenes.

The mechanism of palladium-catalyzed coupling reactions with fluoroaromatic substrates follows the classical oxidative addition-transmetalation-reductive elimination pathway. However, the presence of electron-withdrawing fluorine substituents can significantly influence each step of the catalytic cycle [23]. The oxidative addition step is facilitated by the electron-deficient nature of the aromatic system, while the reductive elimination step may be affected by the electronic properties of the fluorinated ligands.

The choice of ligand plays a crucial role in determining the success of palladium-catalyzed coupling reactions with fluoroaromatic substrates. Phosphine ligands with appropriate electronic and steric properties can enhance the reactivity of palladium complexes toward C-F bond activation [24]. Electron-rich phosphines generally facilitate oxidative addition, while bulky ligands can promote reductive elimination and prevent catalyst decomposition.

Gold-Catalyzed Arylations

Gold-catalyzed arylation reactions represent a relatively recent development in the field of fluoroaromatic chemistry, offering unique opportunities for the functionalization of highly fluorinated aromatic systems such as 2-aminoheptafluoronaphthalene [26] [27] [28]. The distinctive electronic properties of gold complexes, combined with their tolerance for fluorinated substrates, make them particularly suitable for challenging transformations involving C-F bond activation.

The development of gold-catalyzed arylation reactions has been driven by the need to access complex fluorinated aromatic systems that are difficult to prepare using traditional methods. Gold catalysis offers several advantages over other transition metal systems, including high functional group tolerance, mild reaction conditions, and excellent regioselectivity [26] [29].

The mechanism of gold-catalyzed arylation typically involves the formation of gold(III) intermediates through oxidation of gold(I) precursors by suitable oxidants such as iodine(III) reagents. The resulting gold(III) species can undergo transmetalation with aryl nucleophiles, followed by electrophilic aromatic substitution to form the desired arylated products [27] [30].

Recent advances in gold-catalyzed arylation have demonstrated the successful coupling of polyfluoroarenes with various aryl nucleophiles, including aryl silanes, aryl germanes, and aryl stannanes [28] [29]. These reactions proceed under mild conditions and exhibit excellent chemoselectivity, even in the presence of other reactive functional groups. The ability to perform chemoselective couplings in the presence of aromatic C-I, C-Br, C-Cl, and C-OTf bonds represents a significant advancement in fluoroaromatic chemistry.

The unique reactivity of gold catalysts toward fluorinated substrates stems from their ability to activate C-F bonds through alternative mechanisms that do not rely on traditional oxidative addition pathways. The π-acidic nature of gold complexes allows them to coordinate to the aromatic system and facilitate electrophilic aromatic substitution reactions [26]. This coordination mode is particularly effective with electron-rich aromatic systems, but can also be applied to electron-deficient fluoroaromatic substrates under appropriate conditions.